Methyl 2-chloro-3,5-dinitrobenzoate
Overview
Description
Methyl 2-chloro-3,5-dinitrobenzoate: is an organic compound with the molecular formula C8H5ClN2O6 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by a chlorine atom and two nitro groups, respectively. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
Methyl 2-chloro-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
Target of Action
Methyl 2-chloro-3,5-dinitrobenzoate (MDNB) is a synthetic compound with potential antifungal properties . The primary targets of MDNB are the cellular components of fungi, particularly Candida albicans . Candida albicans is a common fungal pathogen that can cause infections in humans .
Mode of Action
It is believed that mdnb interacts with the cellular components of the fungus, leading to disruption of essential processes and ultimately cell death . The compound’s nitro groups may play a key role in this process .
Biochemical Pathways
Given its antifungal properties, it is likely that mdnb interferes with pathways essential for fungal growth and survival .
Pharmacokinetics
The compound’s molecular weight (26059 g/mol) and its chemical structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
MDNB has demonstrated antifungal activity against Candida albicans . This suggests that the compound’s action results in the inhibition of fungal growth, potentially leading to the death of the fungus .
Action Environment
The efficacy and stability of MDNB may be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and thus its antifungal activity
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3,5-dinitrobenzoate can be synthesized through the esterification of 2-chloro-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions for about 12 hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to yield the desired compound as a pale-yellow solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by extraction and purification steps to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Reduction: 2-chloro-3,5-diaminobenzoate.
Hydrolysis: 2-chloro-3,5-dinitrobenzoic acid and methanol.
Comparison with Similar Compounds
Methyl 2-chloro-3,5-dinitrobenzoate can be compared with other similar compounds such as:
Methyl 3,5-dinitrobenzoate: Lacks the chlorine atom at position 2, making it less reactive towards nucleophiles.
Ethyl 2-chloro-3,5-dinitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 2-chloro-4-nitrobenzoate: Contains only one nitro group, resulting in different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both chlorine and nitro substituents on the benzene ring.
Properties
IUPAC Name |
methyl 2-chloro-3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRHZYXGHSNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290098 | |
Record name | methyl 2-chloro-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-79-8 | |
Record name | NSC66543 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-chloro-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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